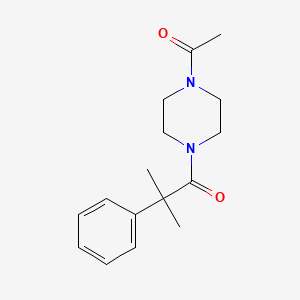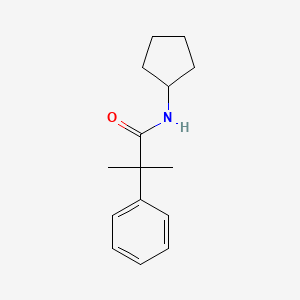![molecular formula C16H18N2O B7508668 N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMMP, and it is known for its unique chemical properties that make it an ideal candidate for a variety of research applications.
Mechanism of Action
The mechanism of action of DMMP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of biological effects, including the suppression of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DMMP has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit the replication of certain viruses. DMMP has also been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMMP is its versatility in scientific research. It can be used for a wide range of applications, including drug development, biological research, and chemical analysis. However, there are also some limitations to its use. DMMP can be difficult to synthesize and purify, and it can be expensive to obtain in large quantities.
Future Directions
There are many potential future directions for the study of DMMP. One area of research that is currently being explored is the development of new drugs and therapies based on the chemical structure of DMMP. Researchers are also investigating the potential use of DMMP in the treatment of other medical conditions, such as autoimmune diseases and neurodegenerative disorders. Additionally, there is ongoing research into the mechanisms of action of DMMP, which could help to inform future research and development in this area.
Synthesis Methods
The synthesis of DMMP involves the reaction of 2-methylbenzylamine with 3-pyridinecarboxylic acid, followed by the addition of dimethylamine. This process results in the formation of DMMP, which can then be purified and used for research purposes.
Scientific Research Applications
DMMP has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. DMMP has also been used in the development of new drugs and therapies for a variety of medical conditions.
Properties
IUPAC Name |
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-4-5-7-15(12)11-18(3)16(19)14-9-8-13(2)17-10-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQRCDIILDIZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)
![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)


![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)



